Nelfinavir
Nelfinavir
Nelfinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Nelfinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, hepatic injury during antiretroviral therapy that includes nelfinavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.
Nelfinavir is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.
Nelfinavir, also known as viracept or 1UN, belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. Nelfinavir is a drug which is used in combination with other antiviral drugs in the treatment of hiv in both adults and children. Nelfinavir exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nelfinavir has been detected in multiple biofluids, such as urine and blood. Within the cell, nelfinavir is primarily located in the cytoplasm and membrane (predicted from logP).
Nelfinavir is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.
Nelfinavir, also known as viracept or 1UN, belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. Nelfinavir is a drug which is used in combination with other antiviral drugs in the treatment of hiv in both adults and children. Nelfinavir exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nelfinavir has been detected in multiple biofluids, such as urine and blood. Within the cell, nelfinavir is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
159989-64-7
VCID:
VC0003286
InChI:
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1
SMILES:
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
Molecular Formula:
C32H45N3O4S
Molecular Weight:
567.8 g/mol
Nelfinavir
CAS No.: 159989-64-7
Inhibitors
VCID: VC0003286
Molecular Formula: C32H45N3O4S
Molecular Weight: 567.8 g/mol
CAS No. | 159989-64-7 |
---|---|
Product Name | Nelfinavir |
Molecular Formula | C32H45N3O4S |
Molecular Weight | 567.8 g/mol |
IUPAC Name | (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
Standard InChI | InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 |
Standard InChIKey | QAGYKUNXZHXKMR-HKWSIXNMSA-N |
Isomeric SMILES | CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
SMILES | CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Canonical SMILES | CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Colorform | White to off-white amorphous powde |
Melting Point | 349.84 °C 349.84°C |
Physical Description | Solid |
Description | Nelfinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Nelfinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, hepatic injury during antiretroviral therapy that includes nelfinavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication. Nelfinavir is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2. Nelfinavir, also known as viracept or 1UN, belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. Nelfinavir is a drug which is used in combination with other antiviral drugs in the treatment of hiv in both adults and children. Nelfinavir exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nelfinavir has been detected in multiple biofluids, such as urine and blood. Within the cell, nelfinavir is primarily located in the cytoplasm and membrane (predicted from logP). |
Related CAS | 159989-65-8 (monomethane sulfonate (salt)) |
Solubility | Slightly soluble In water, 4,500 mg/L at 25 °C Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400 Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil. 1.91e-03 g/L |
Synonyms | AG 1343 AG-1343 AG1343 Mesylate, Nelfinavir Monomethane Sulfonate, Nelfinavir Nelfinavir Nelfinavir Mesylate Nelfinavir Monomethane Sulfonate Sulfonate, Nelfinavir Monomethane Viracept |
Reference | [1]. Mondal D, et al. Nelfinavir suppresses insulin signaling and nitric oxide production by human aortic endothelial cells: protective effects of thiazolidinediones. Ochsner J. 2013 Spring;13(1):76-90. [2]. Kaldor SW, et al. Viracept (nelfinavir mesylate, AG1343): a potent, orally bioavailable inhibitor of HIV-1 protease. J Med Chem. 1997 Nov 21;40(24):3979-85. |
PubChem Compound | 64143 |
Last Modified | Nov 11 2021 |
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